HMN-176
Description
Current Research Landscape and Significance of HMN-176 Studies Current research on this compound continues to explore its mechanisms of action and potential therapeutic applications, particularly in overcoming drug resistance. Studies indicate that this compound exhibits potent cytotoxicity across a broad spectrum of human tumor cell lines.medkoo.commedkoo.comaacrjournals.orgselleckchem.comglpbio.comA key area of investigation is its effect on mitosis and the cell cycle. This compound has been shown to cause cell cycle arrest at the M phase, often accompanied by the destruction of spindle polar bodies and subsequent induction of DNA fragmentation in mitotic cells.medkoo.comalfa-chemistry.commedkoo.comaacrjournals.orgselleckchem.comUnlike some other antimitotic agents, this compound does not appear to directly interact with tubulin or disrupt microtubule polymerization.medkoo.comalfa-chemistry.commedkoo.comaacrjournals.orgglpbio.comnih.govInstead, research suggests that this compound interferes with polo-like kinase-1 (PLK1), a key regulator of mitotic events, by disrupting its normal subcellular spatial distribution at centrosomes.cenmed.commedkoo.comalfa-chemistry.commedkoo.comncats.ioglpbio.commedchemexpress.commedchemexpress.comaacrjournals.orgliverpool.ac.uksid.irThis interference leads to the inhibition of centrosome-dependent microtubule nucleation, which is crucial for spindle assembly.medkoo.commedkoo.comglpbio.comnih.gov
Furthermore, studies have highlighted the potential of this compound in addressing multidrug resistance (MDR), a major challenge in cancer therapy. This compound has been shown to circumvent multidrug resistance in certain cell lines, such as Adriamycin-resistant human ovarian cancer cells. aacrjournals.orgselleckchem.comaacrjournals.orgresearchgate.net This effect is linked to the ability of this compound to down-regulate the expression of the multidrug resistance gene (MDR1), potentially by targeting the transcription factor NF-Y and inhibiting its binding to the MDR1 promoter. aacrjournals.orgselleckchem.comglpbio.comaacrjournals.orgresearchgate.net This suggests a dual mechanism of action for this compound: direct cytotoxicity and the ability to restore chemosensitivity in resistant cells. aacrjournals.orgaacrjournals.orgresearchgate.net
Research findings on the cytotoxicity of this compound demonstrate its potency across various cancer cell lines. A mean IC₅₀ value of approximately 112-118 nM has been reported against a panel of cancer cell lines. caymanchem.comncats.ioselleckchem.comglpbio.commedchemexpress.com this compound also exhibits cytotoxicity against drug-resistant cell lines, although with varying IC₅₀ values depending on the specific resistance mechanism. caymanchem.comselleckchem.com
The significance of this compound studies lies in its unique mechanism of action targeting PLK1 localization and its potential to overcome multidrug resistance, offering a distinct approach in the development of new cancer therapeutics. aacrjournals.orgresearchgate.netnih.gov While HMN-214, the prodrug, has undergone Phase I clinical trials, further development status may vary. medkoo.comncats.ionih.govnih.gov
Here are some research findings on the cytotoxicity of this compound:
| Cell Line Type | Example Cell Lines | Mean IC₅₀ (nM) |
| Various Human Tumors | HeLa, PC-3, DU-145, MIAPaCa-2, U937, MCF-7, A549, WiDr | 112-118 |
| Drug-Resistant (Murine) | P388/CDDP, P388/VCR | 143-265 |
| Drug-Rsesistant (Human) | K2/CDDP, K2/VP-16, K2/ARS | 143-265, ~2000 |
Note: IC₅₀ values can vary depending on the specific cell line and experimental conditions. caymanchem.comselleckchem.com
Another key finding relates to the effect of this compound on MDR1 mRNA expression in drug-resistant cells:
| Cell Line | This compound Concentration | Effect on MDR1 mRNA Expression |
| K2/ARS | 3 µM | Suppressed by ~56% |
Source: Adapted from research findings on this compound. aacrjournals.orgselleckchem.comglpbio.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)21-20-5-3-2-4-17(20)7-6-16-12-14-22(23)15-13-16/h2-15,23H,1H3/b17-7+,21-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEJOKLXXLVMPR-STNHEDLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=CC=C3C=CN(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC=C\C2=C/C=C3C=CN(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173529-10-7 | |
| Record name | HMN 176 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173529107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Mechanisms of Action of Hmn 176 in Cellular Systems
Modulation of Cell Cycle Progression
HMN-176 orchestrates a significant disruption of the normal cell cycle, primarily by inducing a halt in the G2/M phase and interfering with critical mitotic events. This targeted disruption ultimately impedes the proliferation of cancer cells.
Induction of G2/M Phase Cell Cycle Arrest
Treatment of cancer cells with this compound leads to a notable accumulation of cells in the G2/M phase of the cell cycle. nih.gov This arrest is a direct consequence of the compound's interference with the cellular machinery responsible for the transition from the G2 phase into mitosis (M phase). The prodrug of this compound, HMN-214, has been shown to obstruct the cell cycle at the G2/M phase in neuroblastoma cells by inhibiting multiple cell-cycle-related genes. nih.govbohrium.com This blockage prevents cells from entering mitosis, effectively halting their division and proliferation.
Disruption of Mitotic Events and Spindle Organization
Beyond inducing a G2/M arrest, this compound actively disrupts the finely orchestrated events of mitosis. A key target of this compound is the mitotic spindle, the microtubule-based structure essential for the accurate segregation of chromosomes into daughter cells.
Research has demonstrated that this compound inhibits meiotic spindle assembly and leads to the formation of short and/or multipolar spindles in human somatic cells. embopress.orgembopress.org This disruption of spindle morphology is a critical factor in the compound's anti-proliferative activity. In hTERT-RPE1 cells, this compound treatment results in the assembly of small spindles and a failure of chromosomes to align at the metaphase plate. embopress.org In CFPAC-1 cells, the compound induces the formation of multipolar spindles with disorganized chromosomes. embopress.org This chaotic spindle organization prevents the proper alignment and segregation of chromosomes, ultimately triggering a delay in mitosis. embopress.org
| Cell Line | Effect of this compound on Spindle Morphology | Chromosome Organization | Reference |
| hTERT-RPE1 | Assembly of small spindles | Failure to organize into a metaphase plate | embopress.org |
| CFPAC-1 | Formation of multipolar spindles | Disorganized chromosomes | embopress.org |
Interference with Polo-like Kinase 1 (PLK1) Signaling
A central aspect of this compound's mechanism of action is its interference with Polo-like Kinase 1 (PLK1), a master regulator of mitotic progression. This compound does not directly inhibit the enzymatic activity of PLK1 but rather disrupts its function through indirect means.
Indirect Inhibition of PLK1 Activity
This compound is not a direct enzymatic inhibitor of PLK1. researchgate.net Instead, its inhibitory effects are a consequence of its ability to interfere with the normal subcellular spatial distribution of the kinase. researchgate.netnih.govresearchgate.net This interference with PLK1's localization is a key mechanism by which this compound disrupts mitotic events. The prodrug, HMN-214, is also known to selectively interfere with PLK1 function. nih.govbohrium.com
Alteration of PLK1 Subcellular Localization and Spatial Distribution
Proper localization of PLK1 to various subcellular structures, including centrosomes and the mitotic spindle, is crucial for its function. This compound disrupts this precise spatial distribution. researchgate.netnih.govresearchgate.net By altering the localization of PLK1, this compound prevents the kinase from accessing its substrates at the correct time and place, thereby effectively inhibiting its downstream signaling. This altered spatial distribution leads to the destruction of spindle polar bodies and subsequent DNA fragmentation. nih.gov
Impact on PLK1 Phosphorylation and Downstream Pathways
The prodrug of this compound, HMN-214, has been shown to directly inhibit the phosphorylation and activation of PLK1. nih.govnih.gov This inhibition of PLK1 activation has significant downstream consequences, affecting a multitude of cell cycle-related genes.
Studies with HMN-214 have demonstrated a significant inhibition of the mRNA expression of several genes involved in the PLK1 pathway and cell cycle regulation. nih.gov This includes a reduction in the expression of:
PLK1 itself
Cyclin B1 (CCNB1)
Cyclin-dependent kinase 1 (CDK1)
WEE1 G2 checkpoint kinase (WEE1)
Cyclin-dependent kinase 2 (CDK2)
Checkpoint kinase 1 (CHEK1)
Checkpoint kinase 2 (CHEK2)
Furthermore, HMN-214 treatment leads to a reduction in the levels of the proto-oncogenes MYC and MDM2. nih.gov The inhibition of CDK1, a critical regulator of the G2/M transition, is a key outcome of the HMN-214-mediated disruption of the PLK1 signaling cascade. nih.gov This comprehensive impact on PLK1-regulated pathways ultimately contributes to the G2/M arrest and subsequent apoptosis observed in cancer cells treated with this compound's prodrug.
| Downstream Target | Effect of HMN-214 (Prodrug of this compound) | Reference |
| PLK1 Phosphorylation | Directly inhibits phosphorylation and activation | nih.govnih.gov |
| PLK1 mRNA expression | Significantly inhibits | nih.gov |
| CCNB1 (Cyclin B1) mRNA expression | Significantly inhibits | nih.gov |
| CDK1 mRNA and protein levels | Significantly inhibits | nih.gov |
| WEE1 mRNA expression | Significantly inhibits | nih.gov |
| CDK2 mRNA expression | Significantly inhibits | nih.gov |
| CHEK1 (CHK1) mRNA expression | Significantly inhibits | nih.gov |
| CHEK2 (CHK2) mRNA expression | Significantly inhibits | nih.gov |
| MYC mRNA expression | Significantly inhibits | nih.gov |
| MDM2 mRNA expression | Significantly inhibits | nih.gov |
Regulation of Multidrug Resistance (MDR) Phenotypes
This compound has demonstrated a significant capacity to modulate the phenotype of multidrug resistance in cancer cells. This is primarily achieved through its targeted interference with the expression and regulation of key proteins involved in drug efflux.
Downregulation of Multidrug Resistance Protein 1 (MDR1) Expression
A pivotal mechanism by which this compound counters multidrug resistance is through the significant downregulation of Multidrug Resistance Protein 1 (MDR1), also known as P-glycoprotein. Research has shown that treatment with this compound leads to a marked decrease in both MDR1 protein and mRNA levels. This suppression of MDR1 expression effectively reduces the cell's ability to pump out chemotherapeutic agents, thereby restoring sensitivity to these drugs.
Targeting the Transcription Factor NF-Y
The regulatory effects of this compound on MDR1 expression are intricately linked to its interaction with the nuclear transcription factor Y (NF-Y). NF-Y is a crucial transcription factor that plays a fundamental role in the basal expression of the MDR1 gene. By targeting NF-Y, this compound strikes at a critical control point in the expression of this key multidrug resistance protein.
Experimental evidence, including electrophoretic mobility shift assays, has conclusively demonstrated that this compound inhibits the binding of the NF-Y complex to its specific recognition site, the Y-box, located within the MDR1 promoter sequence. This direct interference prevents the initiation of MDR1 gene transcription, providing a clear molecular basis for the observed downregulation of the protein.
Further elucidating its mechanism, studies utilizing luciferase reporter gene assays have confirmed that this compound dose-dependently inhibits the Y-box-dependent promoter activity of the MDR1 gene. This suppression of promoter activity underscores the compound's ability to specifically disrupt the transcriptional machinery responsible for MDR1 expression, thereby mitigating the multidrug resistance phenotype.
| Target | Mechanism of Action | Consequence |
| MDR1 (P-glycoprotein) | Downregulation of protein and mRNA expression | Reduced drug efflux and restoration of chemosensitivity |
| NF-Y Transcription Factor | Inhibition of binding to the MDR1 promoter | Prevention of MDR1 gene transcription |
| MDR1 Promoter (Y-box) | Suppression of promoter activity | Decreased expression of the MDR1 gene |
Disruption of Centrosome-Dependent Microtubule Nucleation
Beyond its influence on drug resistance, this compound exerts profound effects on the structural and functional integrity of the cellular cytoskeleton, specifically by disrupting the process of microtubule nucleation.
Impact on Meiotic and Mitotic Spindle Assembly
This compound has been identified as a potent inhibitor of both meiotic and mitotic spindle assembly. nih.govnih.gov This disruption is not a result of direct interference with tubulin polymerization but rather stems from its effect on the primary microtubule-organizing centers of the cell: the centrosomes. nih.govnih.gov By inhibiting centrosome-dependent microtubule nucleation, this compound leads to the formation of defective spindles, characterized by being either abnormally short or multipolar in structure. nih.govnih.gov This malformation of the spindle apparatus critically delays the satisfaction of the spindle assembly checkpoint, a key regulatory mechanism that ensures proper chromosome segregation during cell division. nih.govnih.gov Consequently, the cell cycle is arrested, highlighting a distinct anti-proliferative mechanism of the compound.
| Cellular Process | Effect of this compound | Molecular Consequence |
| Microtubule Nucleation | Inhibition of centrosome-dependent nucleation | Failure to form proper microtubule asters |
| Meiotic Spindle Assembly | Inhibition | Formation of small, disorganized asters; failure to organize chromosomes |
| Mitotic Spindle Assembly | Disruption | Formation of short and/or multipolar spindles |
| Spindle Assembly Checkpoint | Delayed satisfaction | Cell cycle arrest |
Formation of Atypical Spindle Structures (e.g., Short and/or Multipolar Spindles)
This compound, a stilbene (B7821643) derivative, disrupts the normal progression of mitosis by inducing significant abnormalities in spindle morphology. nih.govresearchgate.net In various human cell lines, treatment with this compound leads to the formation of atypical spindle structures, which are characterized as being either short or multipolar. nih.govresearchgate.net This effect has been observed in both meiotic systems, such as surf clam oocytes, and mitotic human somatic cells. nih.gov
In cultured human cells, the impact on spindle morphology can differ between cell lines. For instance, in hTERT-RPE1 cells, a 2-hour incubation with 2.5 µmol/L this compound resulted in the assembly of small spindles, where chromosomes failed to organize correctly at the metaphase plate. researchgate.net In contrast, CFPAC-1 cells treated under the same conditions predominantly formed multipolar spindles with disorganized chromosomes. researchgate.net This disruption of the mitotic spindle assembly is a key factor in the compound's ability to halt cell cycle progression. researchgate.net The formation of these aberrant spindles delays the satisfaction of the spindle assembly checkpoint, a critical cellular surveillance mechanism that ensures proper chromosome segregation, ultimately leading to mitotic arrest. nih.gov
Table 1: Effect of this compound on Spindle Morphology in Human Cell Lines
| Cell Line | Concentration | Exposure Time | Observed Spindle Defect | Chromosome Organization | Source |
|---|---|---|---|---|---|
| hTERT-RPE1 | 2.5 µmol/L | 2 hours | Small spindles | Not organized into metaphase plate | researchgate.net |
| CFPAC-1 | 2.5 µmol/L | 2 hours | Multipolar spindles | Disorganized | researchgate.net |
Induction of Apoptosis and Programmed Cell Death Pathways
The mitotic arrest induced by this compound ultimately leads to programmed cell death, or apoptosis. nih.govukrain.ua By disrupting the formation of a functional mitotic spindle, the compound causes a prolonged halt in the G2/M phase of the cell cycle. nih.govaacrjournals.org This sustained arrest triggers cellular pathways that result in apoptosis, which is characterized by events such as DNA fragmentation. aacrjournals.orgukrain.ua
Activation of Caspase-Dependent Apoptosis (e.g., Intrinsic Caspase-9 Mitochondrial Pathway)
While it is established that the cellular response to this compound culminates in apoptosis, the specific signaling cascades, such as the intrinsic caspase-9 mitochondrial pathway, have not been fully detailed in the available research. The intrinsic pathway is a major route to apoptosis, typically involving mitochondrial dysfunction and the activation of initiator caspase-9, which then activates executioner caspases like caspase-3. nih.gov However, direct experimental evidence specifically linking this compound treatment to the activation of caspase-9 is not described in the provided scientific literature.
Cleavage of PARP and Annexin (B1180172) V Staining as Apoptotic Markers
The execution phase of apoptosis involves characteristic biochemical changes, including the externalization of phosphatidylserine (B164497) on the cell surface, detectable by Annexin V staining, and the cleavage of substrates like poly (ADP-ribose) polymerase (PARP) by activated caspases. nih.gov Research confirms that this compound induces apoptotic nuclear events, specifically DNA fragmentation, which was observed in 80% of treated cells after 48 hours. ukrain.ua However, the use of Annexin V staining or the detection of PARP cleavage as specific markers to confirm apoptosis following this compound treatment has not been explicitly documented in the available literature.
Involvement of p53 Pathway in Apoptotic Response
The tumor suppressor protein p53 is a critical regulator of cell fate in response to cellular stress, including mitotic spindle disruption. A proposed mechanism suggests that the prolonged mitotic arrest induced by agents like this compound could lead to an accumulation of cellular p53, which in turn would trigger a subsequent arrest or apoptosis. nih.gov
Activation of the p53 pathway often involves both the stabilization and accumulation of the p53 protein and its post-translational modification, such as phosphorylation. While it has been proposed that the cellular response to this compound could involve the accumulation of p53, direct experimental evidence demonstrating that the compound causes upregulation and phosphorylation of p53 is not present in the available scientific reports. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| HMN-214 |
| Colchicine |
| Paclitaxel |
Modulation of Pro-apoptotic (e.g., Noxa, Puma) and Anti-apoptotic (e.g., Bcl-2, Mcl-1) Protein Expression
The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. nih.govnih.gov This family is composed of members with opposing functions: anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) that prevent programmed cell death, and pro-apoptotic proteins that promote it. nih.govtaylorandfrancis.com The pro-apoptotic members are further divided into the "BH3-only" proteins (e.g., Noxa, Puma), which act as sensors for cellular stress, and the "effector" proteins (e.g., BAX, BAK). nih.gov
In a typical apoptotic cascade, BH3-only proteins like Puma and Noxa are upregulated in response to cellular stress. nih.gov They function by binding to and inhibiting the anti-apoptotic proteins. nih.gov For instance, Noxa is known to selectively interact with and antagonize Mcl-1. nih.govembopress.org This inhibition liberates the effector proteins BAX and BAK, allowing them to trigger mitochondrial outer membrane permeabilization and initiate the cascade of events leading to cell death. embopress.org
While this compound is known to induce apoptosis, evidenced by the induction of DNA fragmentation following M-phase cell cycle arrest, detailed studies specifically quantifying the modulation of pro-apoptotic (Noxa, Puma) and anti-apoptotic (Bcl-2, Mcl-1) protein expression by this compound are not extensively detailed in the available scientific literature. The compound's primary described mechanisms focus on mitotic arrest and transcription factor inhibition rather than direct regulation of Bcl-2 family protein expression.
Broad Modulation of Cellular Signaling Pathways
This compound exerts significant influence on cellular signaling, primarily by targeting key regulatory proteins involved in cell division and gene transcription. One of its primary mechanisms is the interference with the normal subcellular spatial distribution of polo-like kinase-1 (Plk1). patsnap.comselleck.co.jp Plk1 is a critical serine/threonine kinase that governs multiple events during mitosis, and its disruption by this compound leads to mitotic arrest. patsnap.com
Furthermore, this compound has been shown to restore chemosensitivity in multidrug-resistant cells by targeting the transcription factor Nuclear Factor Y (NF-Y). nih.govaacrjournals.org NF-Y is a heterotrimeric protein complex that binds to the CCAAT box, a common cis-element in the promoters of many genes. nih.govresearchgate.net Research demonstrates that this compound inhibits the binding of the NF-Y complex to its target Y-box consensus sequence within the promoter region of the Multidrug Resistance Gene (MDR1). nih.govaacrjournals.org This inhibition occurs at the transcriptional level, preventing the expression of the MDR1 gene and thereby reducing a key mechanism of drug resistance in cancer cells. nih.gov
Effects on Differential Gene Expression Profiles
This compound induces significant changes in the gene expression profiles of cancer cells, affecting a range of genes associated with tumor progression and resistance. nih.gov
Studies utilizing cDNA microarrays to analyze gene expression in ovarian carcinoma cell lines (both drug-sensitive A2780 and drug-resistant A2780cp) revealed that exposure to this compound results in significant alterations to tumor-associated genes. nih.gov
A key finding is the significant downregulation of the MDR1 gene. nih.gov In adriamycin-resistant K2/ARS human ovarian cancer cells, treatment with this compound markedly suppressed the expression of MDR1 at both the mRNA and protein levels. nih.gov This suppression of MDR1, which encodes the P-glycoprotein efflux pump, is a primary mechanism by which this compound can help overcome multidrug resistance in tumor cells. nih.gov
Among the specific genes modulated by this compound, the upregulation of the Tissue Inhibitor of Matrix Metalloproteinases (TIMP) gene is a notable effect. nih.gov In the aforementioned microarray study on ovarian carcinoma cell lines, this compound treatment led to the upregulation of TIMP in both drug-sensitive and drug-resistant lines. nih.gov TIMPs are endogenous inhibitors of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and play a role in tumor invasion and metastasis. nih.gov The upregulation of TIMP suggests a potential mechanism by which this compound could inhibit tumor cell invasion and potentially overcome drug resistance. nih.govnih.gov
Interactive Data Table: Gene Expression Changes Induced by this compound
| Gene | Cell Line(s) | Observed Effect | Source |
| MDR1 | K2/ARS Human Ovarian Cancer | Downregulation | nih.gov |
| TIMP | A2780 & A2780cp Ovarian Carcinoma | Upregulation | nih.gov |
Preclinical Efficacy and Biological Activity of Hmn 176
In Vitro Anticancer Activity Against Human Tumor Cell Lines
HMN-176 exhibits potent cytotoxicity against a diverse panel of human tumor cell lines nih.govresearchgate.netaacrjournals.orgnih.govabmole.comsabbiotech.com. Its cytotoxic effects have been evaluated and compared to clinically used antitumor agents nih.gov.
Efficacy Across Diverse Cancer Types
Studies have shown this compound to have potent anti-proliferative activity in human tumor cell lines, with notable efficacy observed in breast, non-small cell lung, and ovarian tumors researchgate.netnih.govmedchemexpress.cnnih.gov. It has also demonstrated activity against gastric, pancreas, prostate, and colorectal human tumor xenografts researchgate.net. This compound displays similar cytotoxicity against tumors with various characteristics from different organs medchemexpress.commedchemexpress.cn. In neuroblastoma, HMN-214, the prodrug of this compound, significantly inhibited proliferation and colony formation in both MYCN-amplified and non-amplified cell lines in a dose-dependent manner mdpi.com.
Inhibition of Cell Proliferation and Cytotoxicity Profiles
This compound demonstrates potent cytotoxicity with IC50 values generally in the nM range nih.govresearchgate.net. The variance in its cytotoxic efficacy across different cell lines is reported to be remarkably small nih.govresearchgate.net. For instance, a mean IC50 value of 118 nM has been reported medchemexpress.commedchemexpress.cnnih.govlookchem.com. This compound treatment leads to G2/M cell cycle arrest in various cancer cell lines, including HeLa cervical cancer cells and colon and lung tumor cell lines (HCT116, A549, DLD-1, and NCI-H358) nih.govaacrjournals.orgcaymanchem.com. This arrest is associated with irregular morphology during cell division and disrupted spindle polar bodies aacrjournals.org. This compound also induces apoptosis, evidenced by the activation of caspase-3, PARP cleavage, and annexin (B1180172) V staining aacrjournals.org. The induction of cell cycle arrest and apoptosis is dose-dependent aacrjournals.org. Apoptosis induced by this compound appears to proceed via the intrinsic caspase-9 mitochondrial pathway aacrjournals.org.
Here is a table summarizing some reported in vitro cytotoxicity data:
| Cell Line Type | Observed Effect / IC50 Range | Source(s) |
| Various Human Tumor Lines | Potent cytotoxicity (nM IC50) | nih.govresearchgate.net |
| Mean (across panel) | 118 nM | medchemexpress.commedchemexpress.cnnih.govlookchem.com |
| Breast Cancer Lines | Potent anti-proliferative | researchgate.netnih.govmedchemexpress.cnnih.gov |
| Non-Small Cell Lung Lines | Potent anti-proliferative | researchgate.netnih.govmedchemexpress.cnnih.gov |
| Ovarian Cancer Lines | Potent anti-proliferative | researchgate.netnih.govmedchemexpress.cnnih.gov |
| Gastric Cancer Xenografts | Potent inhibition | researchgate.net |
| Pancreas Cancer Xenografts | Potent inhibition | researchgate.net |
| Prostate Cancer Xenografts | Potent inhibition | researchgate.net |
| Colorectal Cancer Xenografts | Potent inhibition | researchgate.net |
| Neuroblastoma Cell Lines | Significant inhibition | mdpi.com |
| HeLa (Cervical Cancer) | G2/M arrest | nih.govcaymanchem.com |
| HCT116 (Colon Cancer) | G2/M arrest, Apoptosis | aacrjournals.org |
| A549 (Lung Cancer) | G2/M arrest, Apoptosis | aacrjournals.org |
| DLD-1 (Colon Cancer) | G2/M arrest | aacrjournals.org |
| NCI-H358 (Lung Cancer) | G2/M arrest | aacrjournals.org |
Circumvention of Acquired Drug Resistance in Cancer Cell Models
Specifically, this compound can restore chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y researchgate.netaacrjournals.org. In Adriamycin-resistant human ovarian cancer cells (K2/ARS), this compound treatment downregulates the expression of the multidrug resistance gene (MDR1) researchgate.netnih.govaacrjournals.org. This downregulation is attributed to this compound preventing NF-Y transcription factor binding to the MDR1 promoter researchgate.netnih.govaacrjournals.org. Inhibition of MDR1 expression can be achieved with pharmacological concentrations of this compound researchgate.netaacrjournals.org. This compound also shows cytotoxicity against P388 leukemia cells resistant to cisplatin, doxorubicin (B1662922), or vincristine (B1662923) caymanchem.com. Low levels of cross-resistance to cisplatin, cyclophosphamide, 5-fluorouracil (B62378), and etoposide (B1684455) have also been observed nih.gov.
In Vivo Antitumor Activity in Xenograft Models
This compound, typically administered as its prodrug HMN-214 due to better oral absorption, has shown potent antitumor activity in mouse xenograft models researchgate.netmedchemexpress.comnih.govresearchgate.netselleckchem.comselleckchem.comnih.govlookchem.comaacrjournals.orguni.lucaymanchem.comselleck.co.jp. HMN-214 reduces tumor volume in various human tumor xenografts nih.govresearchgate.netcaymanchem.com. The antitumor activity in these models is exposure-dependent nih.govresearchgate.net.
The antitumor activity of HMN-214 against human tumor xenografts has been reported to be equal or superior to that of clinically available agents such as cis-platinum, adriamycin, vincristine, and UFT nih.govresearchgate.netlookchem.com. HMN-214 has shown effectiveness in PC3, WiDr, and A549 mouse xenograft models caymanchem.com. In a mouse xenograft model implanted with KB-A.1, an Adriamycin-resistant cell line, oral administration of HMN-214 suppressed the expression of MDR1 mRNA researchgate.netaacrjournals.org. This compound exhibits antitumor activity against a broad spectrum of human tumors in a dosage-dependent manner in vivo researchgate.net. It potently inhibits the proliferation of gastric, breast, lung, pancreas, prostate, and colorectal human tumor xenografts researchgate.net.
Ex-Vivo Assessment of Activity in Human Tumor Specimens
The anticancer activity of this compound has been evaluated ex vivo using assays such as the human tumor colony-forming assay nih.govnih.govselleck.co.jpjst.go.jp. In a study evaluating this compound activity in a panel of 132 human tumor specimens using a soft agar (B569324) cloning assay, responses were observed in a significant percentage of assessable specimens across different concentrations nih.gov.
Here is a table summarizing ex-vivo activity in human tumor specimens at 10.0 µg/mL:
| Tumor Type | Activity Percentage (Number of Responders/Total) | Source(s) |
| Breast | 63% (5/8) | medchemexpress.commedchemexpress.cnxcessbio.com |
| Non-Small Cell Lung | 67% (4/6) | medchemexpress.commedchemexpress.cnxcessbio.com |
| Ovarian | 57% (4/7) | medchemexpress.commedchemexpress.cnxcessbio.com |
Synergistic Effects of this compound in Combination Therapies
Preliminary in vitro studies have suggested that the use of this compound in combination with various common antitumor agents can show additive or synergistic effects aacrjournals.orgaacrjournals.org. Evaluating potential interactions with clinically approved chemotherapeutic drugs in colon (HCT116) and lung (A549) adenocarcinoma cell lines demonstrated synergistic toxicity with several agents when this compound was added prior to the second drug aacrjournals.org.
Statistical analysis using Calcusyn software indicated a combination index (CI) value less than 1 (indicative of synergy) with various chemotherapeutic drugs (except taxol) when this compound was administered before the other agent aacrjournals.org. Combinations with gemcitabine, irinotecan, cisplatin, etoposide, 5-FU, and doxorubicin showed synergistic effects under this schedule aacrjournals.org.
In vivo studies examining the antitumor activity of HMN-214 in combination with 5-fluorouracil/leucovorin (5-Fu/LV) in HCT116 tumor xenografts suggested a strong schedule dependence aacrjournals.org. Delaying the administration of 5FU/LV after HMN-214 resulted in increased tumor inhibition compared to monotherapy aacrjournals.org. These in vitro and in vivo data suggest that combining this compound or its prodrug HMN-214 with other cytotoxic therapies can result in increased cytotoxic activity and antitumor efficacy, particularly when administered in a specific sequence aacrjournals.org.
Interaction with Conventional Chemotherapeutic Agents
Preclinical investigations have explored the potential interactions between this compound and various clinically approved chemotherapeutic agents. These studies, conducted in vitro using human colon (HCT116) and lung (A549) adenocarcinoma cell lines, evaluated combinations of this compound with drugs such as gemcitabine, irinotecan, taxol, cisplatin, etoposide, 5-fluorouracil (5-FU), doxorubicin, and cytoxan. aacrjournals.org
The interactions were assessed using cytotoxic assays with simultaneous or sequential drug exposures. Statistical analysis, often employing methods like Calcusyn software to determine the combination index (CI), revealed that the nature of the interaction (synergy, additivity, or antagonism) was highly dependent on the sequence of drug administration. aacrjournals.org
Data from these in vitro studies indicated that synergistic cytotoxic effects (CI < 1) were observed with most of the tested chemotherapeutic drugs when this compound was administered to the cells prior to the addition of the second drug. aacrjournals.org Conversely, simultaneous administration of this compound and the conventional chemotherapeutic agent, or sequential administration where this compound followed the conventional drug, generally did not result in synergistic toxicity. aacrjournals.org Taxol was noted as an exception, where synergy was not observed under the tested conditions. aacrjournals.org
The following table summarizes representative in vitro combination data, illustrating the schedule-dependent nature of the interaction between this compound and various chemotherapeutic agents:
| Conventional Chemotherapeutic Agent | This compound Administration Sequence | Interaction (In Vitro) |
|---|---|---|
| Gemcitabine | This compound before Gemcitabine | Synergy (CI < 1) aacrjournals.org |
| Irinotecan | This compound before Irinotecan | Synergy (CI < 1) aacrjournals.org |
| Cisplatin | This compound before Cisplatin | Synergy (CI < 1) aacrjournals.org |
| Etoposide | This compound before Etoposide | Synergy (CI < 1) aacrjournals.org |
| 5-FU | This compound before 5-FU | Synergy (CI < 1) aacrjournals.org |
| Doxorubicin | This compound before Doxorubicin | Synergy (CI < 1) aacrjournals.org |
| Cytoxan | This compound before Cytoxan | Synergy (CI < 1) aacrjournals.org |
| Taxol | This compound before Taxol | No Synergy aacrjournals.org |
| Various Agents | Simultaneous | No Synergistic Toxicity aacrjournals.org |
| Various Agents | Conventional Drug before this compound | No Synergistic Toxicity aacrjournals.org |
Investigation of Schedule-Dependent Synergism
The preclinical findings strongly suggest a schedule-dependent synergism between this compound and several conventional chemotherapeutic agents. aacrjournals.org The observation that administering this compound prior to the second drug is crucial for achieving synergistic cytotoxic effects in vitro highlights the importance of the treatment schedule. aacrjournals.org
This schedule dependence was further supported by in vivo studies using HCT116 tumor xenograft models treated with HMN-214 (the prodrug of this compound) in combination with 5-fluorouracil/leucovorin (5-Fu/LV). aacrjournals.org When HMN-214 and 5-Fu/LV were administered simultaneously, the percentage of tumor inhibition was comparable to that observed with monotherapy. aacrjournals.org However, delaying the administration of 5-Fu/LV after the administration of HMN-214 resulted in increased tumor inhibition in the combination treatment groups compared to the HMN-214 monotherapy group, without a corresponding increase in toxicity. aacrjournals.org
Structure Activity Relationship Sar Studies and Analog Development of Hmn 176
Impact of Stilbazole Backbone and Sulfonamide Moiety on Efficacy
The stilbazole backbone provides a rigid framework with a characteristic (E)-alkene double bond linking a substituted phenyl ring to a pyridine (B92270) N-oxide ring Current time information in Bangalore, IN.scispace.com. Stilbene (B7821643) derivatives, in general, are known for diverse biological activities, including antimitotic properties sid.irmdpi.com. The presence of the sulfonamide moiety (-SO2NH-) is also a common feature in many pharmacologically active compounds, including numerous anticancer agents semanticscholar.orgmdpi.comnih.gov. The sulfonamide group can engage in important interactions with biological targets, such as hydrogen bonding nih.gov. Although specific data on how modifications to the stilbazole backbone or the sulfonamide moiety of HMN-176 directly impact its efficacy are not explicitly detailed, the compound's potent cytotoxicity and its effects on PLK-1 localization and NF-Y activity underscore the critical roles these structural elements likely play in mediating its interactions with its biological targets researchgate.netnih.govnih.govnih.gov. Studies on other sulfonamide derivatives have shown that the nature and position of substituents on the aromatic rings attached to the sulfonamide group can significantly influence antiproliferative activity semanticscholar.orgnih.gov.
Design and Synthesis of Novel this compound Derivatives
The development of novel derivatives is a standard approach in medicinal chemistry to optimize the activity, selectivity, and pharmacokinetic properties of lead compounds. HMN-214, an oral prodrug of this compound, was synthesized to improve oral absorption, indicating an early effort in developing related compounds based on the this compound structure researchgate.net. The synthesis of sulfonamide and stilbene derivatives for evaluation as potential anticancer agents is an active area of research, with various synthetic strategies employed to create libraries of analogs semanticscholar.orgmdpi.comnih.govmdpi.comnih.gov. These efforts often involve modifying different parts of the core structure to explore the SAR. While the available information confirms that this compound is part of a series of synthesized compounds and that prodrugs like HMN-214 have been developed researchgate.netfree.fr, detailed accounts of the design principles and synthesis of a broad range of novel this compound derivatives and their specific biological evaluation data were not prominently found in the provided search results.
Computational Approaches in SAR Elucidation (e.g., Molecular Docking)
Computational methods, such as molecular docking, play a significant role in modern drug discovery and SAR studies nih.gov. These techniques can predict the binding modes and affinities of small molecules to their biological targets, providing insights into the molecular basis of activity and guiding the design of new compounds. Molecular docking can help to understand how variations in chemical structure affect the interaction with the target protein, thereby aiding SAR elucidation. While the biological targets of this compound, such as PLK-1 and NF-Y, have been identified researchgate.netnih.govnih.gov, specific details or results from molecular docking studies performed directly on this compound to analyze its interactions with these particular targets or to explain its SAR were not explicitly available in the provided search snippets. However, computational approaches are generally applied in the study of PLK-1 inhibitors and other sulfonamide-containing compounds to understand their mechanisms of action and guide structural modifications nih.govnih.gov.
Advanced Methodologies and Research Techniques Applied to Hmn 176 Studies
Cellular and Molecular Biology Techniques
Mammalian cell culture has been a foundational technique in characterizing the antitumor activities of HMN-176. The compound has demonstrated potent cytotoxicity across a variety of human tumor cell lines. medkoo.com For instance, studies have utilized the K2 human ovarian cancer cell line and its Adriamycin-resistant subline, K2/ARS, to investigate the compound's ability to overcome multidrug resistance. aacrjournals.orgnih.gov Other cell lines employed in this compound research include HeLa cells, the retinal pigment epithelial cell line RPE1, and the pancreatic adenocarcinoma cell line CFPAC-1. nih.gov These two-dimensional (2D) cell culture systems have been instrumental in initial screenings and mechanistic studies.
Three-dimensional (3D) spheroid models, which more closely mimic the in vivo microenvironment of tumors, represent an advanced methodology for preclinical drug evaluation. nih.govnih.gov These models allow for the study of cell-cell interactions and the establishment of physiological gradients, which can influence drug response. nih.gov While 3D spheroid cultures are increasingly used in cancer research to assess the efficacy of therapeutic agents, specific published studies detailing the application of these models to this compound are not extensively documented in current literature. accscience.com The transition from 2D to 3D models would be a logical progression in further evaluating the therapeutic potential of this compound.
Flow cytometry is a powerful technique for analyzing the properties of individual cells within a population. nih.govthermofisher.com In this compound research, it has been pivotal in determining the compound's effects on cell cycle progression. Studies using flow cytometry on HeLa cell cultures revealed that treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle. nih.gov This suggests that the compound's antiproliferative effects may be linked to the inhibition of mitosis, which can subsequently lead to apoptosis, or programmed cell death. medkoo.comnih.gov
This technique allows for the quantitative analysis of cell cycle distribution by staining cellular DNA with fluorescent dyes. nih.gov The resulting data provides a snapshot of the percentage of cells in the G0/G1, S, and G2/M phases. thermofisher.com Furthermore, flow cytometry can be adapted to detect apoptotic cells through methods like Annexin (B1180172) V and propidium (B1200493) iodide staining, which identify changes in the plasma membrane that occur during the apoptotic process. nih.govnih.govbio-rad-antibodies.com While this compound is known to induce apoptosis following mitotic arrest, flow cytometry provides the means to quantify this effect precisely. medkoo.comnih.gov
| Cell Line | Technique | Finding | Reference |
| HeLa | Flow Cytometry | Accumulation of cells in the G2/M phase of the cell cycle. | nih.gov |
To understand the molecular targets of this compound, researchers have employed techniques to analyze gene and protein expression. Western blotting and Reverse Transcription-Polymerase Chain Reaction (RT-PCR) have been particularly informative.
In studies involving the multidrug-resistant K2/ARS ovarian cancer cell line, these methods demonstrated that this compound significantly suppresses the expression of the multidrug resistance gene (MDR1). aacrjournals.orgnih.gov RT-PCR was used to determine the amount of MDR1 messenger RNA (mRNA), while Western blotting detected the level of the MDR1 protein product. aacrjournals.org
The findings from these analyses are summarized below:
| Technique | Target | Cell Line | Key Finding | Reference |
| RT-PCR | MDR1 mRNA | K2/ARS | Treatment with 3 μM this compound suppressed MDR1 mRNA expression by approximately 56%. | aacrjournals.org |
| Western Blotting | MDR1 Protein | K2/ARS | Treatment with this compound reduced the expression of the MDR1 protein. | aacrjournals.org |
These results indicate that this compound can restore chemosensitivity in resistant cells by downregulating a key gene and its protein product involved in drug efflux. aacrjournals.orgnih.gov
To delve deeper into the mechanism of MDR1 suppression, promoter activity and DNA-binding assays have been utilized. Luciferase reporter assays are a common method to study the activity of a promoter region of a gene. nih.govfishersci.euharvard.eduspringernature.comnih.gov In the context of this compound, luciferase reporter fusion gene analysis showed that the compound inhibited the Y-box-dependent promoter activity of the MDR1 gene in a dose-dependent manner. aacrjournals.orgnih.gov
Furthermore, the Electrophoretic Mobility Shift Assay (EMSA), a technique used to study protein-DNA interactions, provided more specific insights. nih.govspringernature.comnih.gov EMSA results revealed that this compound inhibits the binding of the transcription factor NF-Y to its target Y-box consensus sequence within the MDR1 promoter. aacrjournals.orgnih.gov NF-Y is considered an essential factor for the basal expression of the MDR1 gene. aacrjournals.org By preventing this binding, this compound effectively shuts down the transcription of the gene.
DNA microarrays are a high-throughput technology that allows for the simultaneous measurement of the expression levels of thousands of genes. nih.govnih.govcore.ac.ukyoutube.com This global view of gene expression, known as gene expression profiling, can help identify the broader cellular pathways affected by a compound. nih.govnih.gov The data generated from microarray experiments can be used to classify diseases, monitor therapeutic response, and understand the mechanisms of drug action. nih.gov While this technology is a powerful tool for discovery in biomedical research, specific studies employing microarray analysis to create a comprehensive gene expression profile of cells treated with this compound have not been prominently featured in the available scientific literature. Such an analysis could reveal novel targets and pathways modulated by the compound, further clarifying its antitumor mechanisms.
Microscopy and various imaging techniques have been essential in visualizing the direct effects of this compound on cellular structure and morphology. These methods have provided direct evidence of the compound's impact on mitosis. nih.gov
Observations using immunofluorescence microscopy have shown that this compound induces the formation of short and/or multipolar spindles in human somatic cells. medkoo.comnih.govnih.gov In RPE1 cells, while they still formed bipolar spindles, the interpolar distance was significantly reduced compared to control cells. nih.gov In contrast, the effects were more pronounced in transformed CFPAC-1 cells. nih.gov Time-lapse video light microscopy has also been used to observe and confirm that this compound delays the progression through mitosis. nih.gov These imaging studies have been crucial in demonstrating that this compound disrupts the normal assembly and function of the mitotic spindle, a key structure for cell division. nih.govnih.gov
| Cell Line | Technique | Observed Phenotype | Reference |
| Human somatic cells | Immunofluorescence Microscopy | Formation of short and/or multipolar spindles. | medkoo.comnih.govnih.gov |
| RPE1 | Immunofluorescence Microscopy | Reduced spindle interpolar distance. | nih.gov |
| RPE1, CFPAC-1 | Time-lapse Video Light Microscopy | Delayed progression through mitosis. | nih.gov |
Mentioned Compounds
Microscopy and Imaging Techniques for Cellular Phenotypes
Immunofluorescence Microscopy for Spindle and Centrosome Visualization
Immunofluorescence microscopy has been a pivotal technique in visualizing the direct effects of this compound on the key structures of mitosis: the spindle and centrosomes. nih.gov Researchers have utilized this method to observe the compound's impact on both meiotic spindle assembly in surf clam (Spisula solidissima) oocytes and mitotic progression in human somatic cells. nih.govnih.gov
In these studies, cells are treated with this compound and then fixed and stained with specific antibodies that bind to components of the mitotic apparatus. Typically, an antibody against α-tubulin is used to label the microtubules that form the spindle fibers, while an antibody against γ-tubulin is used to mark the centrosomes, which are the primary microtubule-organizing centers in animal cells. nih.gov The cells are then visualized using epifluorescence microscopy. nih.gov
Findings from these experiments have been revealing. In this compound-treated Spisula oocytes, while centrosome assembly appears normal (indicated by the presence of γ-tubulin foci), the subsequent formation of microtubule asters and their organization into a functional meiotic spindle is significantly inhibited. nih.govulpgc.es Instead of a well-formed bipolar spindle, the oocytes display small, disorganized asters that fail to properly align the chromosomes. nih.govulpgc.es Similarly, in human cultured cells, treatment with this compound leads to mitotic delays characterized by the formation of short and/or multipolar spindles. nih.govnih.gov This direct visualization has been crucial in demonstrating that this compound's anti-proliferative effects stem from its disruption of spindle assembly rather than other mitotic events like nuclear envelope breakdown or centrosome assembly itself. nih.govnih.gov
Biochemical and Biophysical Assays
To complement the cell-based observations, biochemical and biophysical assays have been employed to dissect the molecular interactions of this compound with the components of the microtubule cytoskeleton.
A key question in understanding this compound's mechanism was whether it directly interfered with the polymerization of tubulin, the protein subunit of microtubules. To address this, standard in vitro microtubule assembly assays were performed. nih.gov These assays typically measure the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity (light scattering) of the solution. nih.gov
The results from these assays demonstrated that this compound does not affect the kinetics of tubulin polymerization in vitro, even at concentrations as high as 2.5 μM. nih.gov This finding distinguishes this compound from classic microtubule-targeting agents like colchicine, which directly inhibit tubulin polymerization. nih.gov
However, a different picture emerged when centrosomes were included in the in vitro assays. In experiments using extracts from Spisula oocytes or purified centrosomes challenged with tubulin, this compound was shown to inhibit the formation of centrosome-nucleated microtubules (asters) in a concentration-dependent manner. nih.govnih.gov This suggests that while this compound does not prevent tubulin subunits from polymerizing, it specifically interferes with the ability of centrosomes to nucleate the growth of new microtubules. nih.govnih.gov This has led to the classification of this compound as a first-in-class anti-centrosome drug. nih.gov
| This compound Concentration | Observed Effect on Aster Formation |
|---|---|
| 0.025 µM | Asters formed are slightly smaller than controls. |
| 0.25 µM | Only small asters are formed. |
| 2.5 µM | Microtubules are not nucleated from the centrosomes. |
| Analysis Tool | Application | Parameter Measured | Finding |
|---|---|---|---|
| Image Pro Plus | Analysis of immunofluorescence images | Spindle interpolar distance | This compound leads to the formation of abnormally short spindles. nih.gov |
| Image Pro Plus | Analysis of time-lapse video microscopy | Duration of mitosis | This compound causes a significant delay in mitotic progression. nih.gov |
Future Directions and Translational Perspectives for Hmn 176 Research
Deeper Elucidation of Molecular Signaling Networks
Ongoing and future research aims to comprehensively map the molecular signaling networks modulated by HMN-176. This compound is known to interfere with Polo-like Kinase-1 (PLK1), a key regulator of mitotic events. nih.govharvard.edunih.govnih.govbiorxiv.orguni.luuni.lu While some studies suggest it interferes with the subcellular spatial distribution of PLK1 rather than acting as a direct kinase inhibitor, the precise nature of this interaction and its downstream consequences require further detailed study. nih.govharvard.edubiorxiv.org Additionally, the potential for this compound to inhibit other molecular targets, contributing to its observed effects, warrants further exploration. harvard.edu
This compound induces cell cycle arrest at the G2/M phase and triggers apoptosis. harvard.eduuni.luuni.lu Research indicates that this apoptosis may proceed via the intrinsic caspase-9 mitochondrial pathway and involves the activation and phosphorylation of p53, leading to the upregulation of pro-apoptotic proteins like Noxa and Puma. Further work is needed to fully delineate the complex interplay between this compound, cell cycle regulatory proteins, and apoptotic pathways across different cancer types and genetic backgrounds.
Beyond its impact on mitosis, this compound has been shown to influence transcriptional regulation. It can downregulate the expression of the multidrug resistance gene (MDR1) by inhibiting the binding of the transcription factor NF-Y to the MDR1 promoter. harvard.edu Investigating the full spectrum of genes and transcription factors affected by this compound could reveal additional mechanisms of action and potential therapeutic targets.
Furthermore, this compound inhibits centrosome-dependent microtubule nucleation, specifically aster formation, without significantly affecting tubulin polymerization directly. nih.govuni.luuni.lu This unique mechanism of disrupting mitotic spindle assembly by targeting centrosomes, rather than microtubules themselves, requires deeper mechanistic investigation to fully understand its implications for cell division and potential therapeutic specificity. The exact mechanism by which this compound inhibits centrosome microtubule nucleation remains an area for further exploration.
Investigation of Drug Resistance Mechanisms and Reversal Strategies
A significant area for future research involves understanding how resistance to this compound might develop and strategies to overcome it. This compound has demonstrated cytotoxicity against certain drug-resistant human and murine cell lines. Notably, it has shown the ability to circumvent multidrug resistance in Adriamycin-resistant human ovarian cancer cells (K2/ARS) by suppressing MDR1 expression through NF-Y inhibition, leading to restored chemosensitivity. harvard.edu In K2/ARS cells treated with this compound, the GI50 of Adriamycin was decreased by approximately 50%. harvard.edu
Further studies are needed to investigate the efficacy of this compound in a broader range of drug-resistant cancer models and to identify the specific resistance mechanisms it can circumvent. While low levels of cross-resistance to certain agents like cisplatin, cyclophosphamide, 5-fluorouracil (B62378), and etoposide (B1684455) have been observed in some tumor specimens, a more comprehensive analysis of cross-resistance patterns is necessary. Identifying potential biomarkers of response or resistance to this compound could help in patient selection and the development of strategies to prevent or overcome acquired resistance in a clinical setting.
Optimization of Combination Therapeutic Regimens
Optimizing combination therapies involving this compound is a critical future direction. In vitro studies have evaluated the interactions of this compound with various clinically approved chemotherapeutic drugs, including gemcitabine, irinotecan, taxol, cisplatin, etoposide, 5-FU, doxorubicin (B1662922), and cytoxan. These studies revealed a schedule-dependent synergy, where administering this compound prior to the second drug resulted in synergistic cytotoxic activity in colon (HCT116) and lung (A549) adenocarcinoma cell lines with most tested agents (except taxol). Simultaneous administration or sequential treatment with this compound following the conventional drug did not yield synergistic toxicity.
| Cell Line | Combination Drug | This compound Schedule | Synergy (CI < 1) |
| HCT116 | Gemcitabine | This compound before | Yes |
| HCT116 | Irinotecan | This compound before | Yes |
| HCT116 | Taxol | This compound before | No |
| HCT116 | Cisplatin | This compound before | Yes |
| HCT116 | Etoposide | This compound before | Yes |
| HCT116 | 5-FU | This compound before | Yes |
| HCT116 | Doxorubicin | This compound before | Yes |
| HCT116 | Cytoxan | This compound before | Yes |
| A549 | Gemcitabine | This compound before | Yes |
| A549 | Irinotecan | This compound before | Yes |
| A549 | Taxol | This compound before | No |
| A549 | Cisplatin | This compound before | Yes |
| A549 | Etoposide | This compound before | Yes |
| A549 | 5-FU | This compound before | Yes |
| A549 | Doxorubicin | This compound before | Yes |
| A549 | Cytoxan | This compound before | Yes |
Table 1: In Vitro Synergy of this compound in Combination with Chemotherapeutic Drugs (Based on this compound added prior to the second drug)
In vivo studies using the prodrug HMN-214 in combination with 5-FU/leucovorin in HCT116 tumor xenografts also indicated that delaying the administration of 5-FU/leucovorin relative to HMN-214 resulted in increased tumor inhibition. These findings underscore the importance of optimizing the scheduling of this compound in combination regimens.
The potential for combining this compound with other targeted therapies, such as antiandrogens or other PLK inhibitors, is another area for future investigation, particularly in cancers like prostate and breast cancer where such combinations may offer enhanced efficacy. nih.gov Research into the mechanisms underlying the observed synergy and schedule dependence is crucial for the rational design of future combination clinical trials.
Exploration of this compound's Role in Diverse Pathological Conditions Beyond Oncology
While the primary focus of research on this compound has been in oncology, its molecular mechanisms suggest potential applications in other pathological conditions. This compound is a sulfonamide derivative, and this class of compounds is known for a wide range of biological activities, including anti-bacterial, anti-tumor, anti-HIV, and anti-inflammatory effects. harvard.edu Although direct research on this compound itself in non-oncology settings is limited in the provided information, one overview mentions potential therapeutic applications in inflammatory disorders. Future research could explore whether the ability of this compound to modulate cellular processes, such as cell cycle progression and potentially inflammatory pathways (given its classification as a sulfonamide), could be leveraged for therapeutic benefit in diseases beyond cancer.
Translational Research and Clinical Development Pathways (High-Level Overview)
Translational research efforts have focused on the prodrug HMN-214, which is orally administered and converted to the active metabolite this compound in the body. harvard.edunih.govbiorxiv.orguni.luuni.lu Phase I clinical trials of HMN-214 have been completed in patients with advanced solid tumors. biorxiv.org These trials demonstrated tumor stabilization and a decrease in serum tumor markers in select patients. biorxiv.org
At the time of some publications, Phase II and III studies for HMN-214 were being pursued. The Phase I dose escalation study identified dose-limiting toxicities, including severe myalgia/bone pain and hyperglycemia, and established a maximum tolerated dose and recommended phase II dose of 8 mg/m²/d. biorxiv.org Future development was intended to focus on patient populations with high expression of PLK1, such as those with prostate and pancreatic cancer. biorxiv.org However, it is noted that the global highest R&D status for this compound is indicated as Discontinued. biorxiv.org This suggests that while initial clinical exploration occurred, further development may have been halted.
Translational challenges for compounds like this compound, which interfere with mitotic processes, often include identifying predictive biomarkers for response, managing potential on-target toxicities in rapidly dividing non-cancerous cells, and optimizing dosing schedules in combination regimens based on the observed schedule-dependent effects in preclinical studies. The experience from the Phase I trials of HMN-214 provides valuable data regarding its pharmacokinetic profile and clinical tolerability, which would inform any potential future development or research utilizing this compound or related compounds.
Q & A
Q. What is the primary mechanism by which HMN-176 induces mitotic arrest in cancer cells?
this compound disrupts centrosome-dependent microtubule nucleation by interfering with polo-like kinase 1 (PLK1) activity, leading to defective spindle assembly and prolonged mitotic arrest. This mechanism is distinct from microtubule-targeting agents (e.g., taxanes) as it does not directly inhibit tubulin polymerization. Mitotic arrest is followed by DNA fragmentation and apoptosis .
Q. Which experimental models are most frequently used to evaluate this compound’s cytotoxicity?
Common cell lines include:
- hTERT-RPE1 and CFPAC-1 (for spindle morphology studies) .
- A2780 and A2780cp ovarian cancer cells (for gene expression profiling) .
- HeLa , A549 , MCF-7 , and DLD-1 (for apoptosis and cell cycle analysis) . IC50 values average 118 nM across diverse tumor types, with notable activity in breast (63%), non-small cell lung (67%), and ovarian cancers (57%) .
Q. What are the key pharmacokinetic parameters of this compound in preclinical models?
In rats, the active metabolite this compound (derived from oral prodrug HMN-214) reaches plasma concentration peaks at 2 hours post-administration , followed by gradual decline. No prodrug is detected in plasma, suggesting rapid hydrolysis .
Advanced Research Questions
Q. How does this compound’s mechanism differ from other PLK inhibitors, given its lack of direct microtubule interaction?
While this compound does not directly inhibit PLK1 kinase activity, it alters PLK1’s spatial distribution, preventing maturation-promoting factor (MPF) activation and causing G2/M arrest. Additionally, it suppresses multidrug resistance (MDR) by downregulating MDR1 mRNA via inhibition of NF-Y transcription factor binding to the MDR1 promoter .
Q. What methodological approaches are used to study this compound’s impact on multidrug resistance?
Q. Why does this compound exhibit variable apoptotic efficacy across cell lines with differing p53 status?
In wild-type p53 cells (e.g., HCT116, A549), this compound activates caspase-9 via the mitochondrial pathway, upregulates pro-apoptotic proteins (Noxa, Puma), and phosphorylates p53 at Ser20. In p53-deficient/mutant cells (e.g., DLD-1), apoptosis is delayed, suggesting p53-dependent and independent pathways .
Q. How can researchers address contradictions in this compound’s reported effects on spindle assembly checkpoints?
Discrepancies arise from concentration-dependent outcomes:
- At 2.5 μM , this compound delays spindle assembly checkpoint satisfaction in RPE1 and CFPAC-1 cells .
- At 0.25 μM , it permits GVBD (germinal vesicle breakdown) but blocks aster/spindle formation in oocytes . Standardizing dose ranges and cell synchronization protocols is critical for reproducibility .
Methodological Recommendations
- In vitro studies : Use synchronized cells to minimize phase-specific variability in mitotic arrest assays .
- In vivo models : Administer HMN-214 (prodrug) orally and monitor plasma this compound levels at 2-hour intervals .
- MDR studies : Combine luciferase reporter assays with EMSA to validate NF-Y-MDR1 promoter interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
